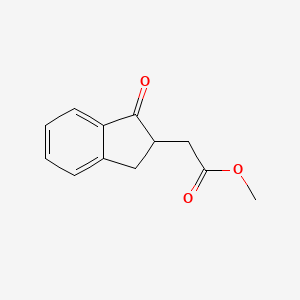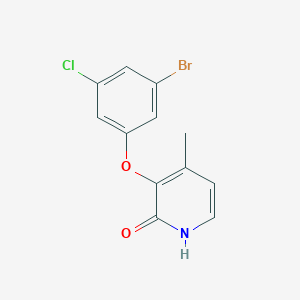
(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide” is a chemical compound with the molecular formula CHBrNP. It has an average mass of 400.292 Da and a monoisotopic mass of 399.075134 Da . It is also known by other names such as “(3-Aminopropyl)(triphenyl)phosphonium bromide” and "Phosphonium, (3-aminopropyl)triphenyl-, bromide (1:1)" .
Synthesis Analysis
The synthesis of “(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide” involves the use of 3-Bromopropylamine hydrobromide as a reagent to introduce the propylamine group to the molecular skeleton . Other applications of this reagent include the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .Molecular Structure Analysis
The molecular structure of “(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide” is represented by the formula CHBrNP . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .Chemical Reactions Analysis
“(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide” is used as a reactant for the preparation of topoisomerase I-targeting antitumor agents, C15-C21 stereopentad of discodermolide via cleavage of aminoglycosides, double-bond isomerization, and selective hydroxyl group protection . It is also used in the Wittig reaction with benzaldehyde .Physical And Chemical Properties Analysis
“(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide” is a solid compound with a melting point of 171-172 °C (lit.) . Its linear formula is BrCH2CH2CH2NH2 · HBr, and it has a CAS Number of 5003-71-4 .Safety and Hazards
This compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Specific Target Organ Toxicity - Single Exposure (category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Eigenschaften
CAS-Nummer |
4174-84-9 |
|---|---|
Produktname |
(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide |
Molekularformel |
C21H24Br2NP |
Molekulargewicht |
481.2 g/mol |
IUPAC-Name |
3-aminopropyl(triphenyl)phosphanium;bromide;hydrobromide |
InChI |
InChI=1S/C21H23NP.2BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;;/h1-9,11-16H,10,17-18,22H2;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
LFYXVSMAWADPSX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

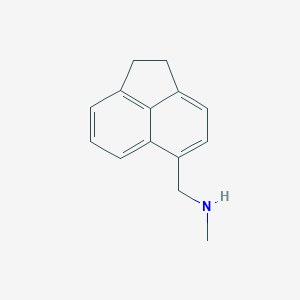
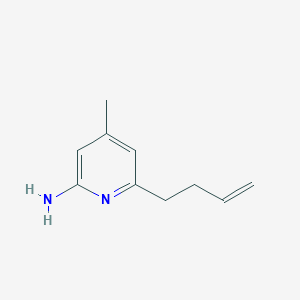
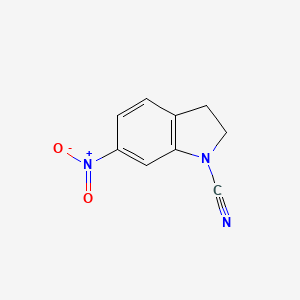
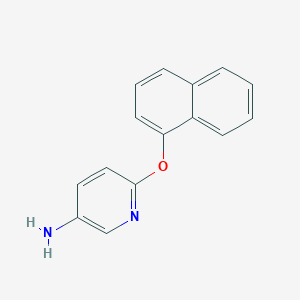
![3-(2,4-Bis{[2-(trimethylsilyl)ethoxy]methoxy}phenyl)-4-(bromomethyl)-7-{[2-(trimethylsilyl)ethoxy]methoxy}-2H-1-benzopyran-2-one](/img/structure/B8476458.png)

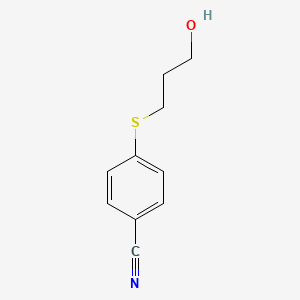
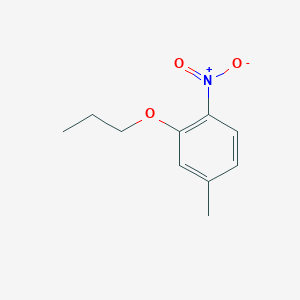
![6-pyridin-3-yl-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one](/img/structure/B8476514.png)
![3-Bromo-5-methanesulfonyl-[1,2,4]thiadiazole](/img/structure/B8476520.png)
